REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:16])[NH:7][CH2:8][CH:9]1[CH2:14][CH2:13][NH:12][CH:11]([CH3:15])[CH2:10]1)([CH3:4])([CH3:3])[CH3:2].[C:17](Cl)(=[O:28])[O:18][CH2:19][C:20]1[CH:25]=[C:24]([Cl:26])[CH:23]=[C:22]([Cl:27])[CH:21]=1.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[C:1]([O:5][C:6]([NH:7][CH2:8][CH:9]1[CH2:14][CH2:13][N:12]([C:17]([O:18][CH2:19][C:20]2[CH:21]=[C:22]([Cl:27])[CH:23]=[C:24]([Cl:26])[CH:25]=2)=[O:28])[CH:11]([CH3:15])[CH2:10]1)=[O:16])([CH3:4])([CH3:2])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(NCC1CC(NCC1)C)=O
|
Name
|
|
Quantity
|
1.327 g
|
Type
|
reactant
|
Smiles
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C(OCC1=CC(=CC(=C1)Cl)Cl)(=O)Cl
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Name
|
|
Quantity
|
0.504 mL
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic portion was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with DCM (2×10 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Further purification by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting in 0-20% 2M ammonia in MeOH in DCM
|
Reaction Time |
18 h |
Name
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|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1CC(N(CC1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |